Ethanol, 2-ethoxy-, propanoate
CAS No.: 14272-48-1
Cat. No.: VC18872675
Molecular Formula: C7H16O4
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14272-48-1 |
|---|---|
| Molecular Formula | C7H16O4 |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 2-ethoxyethanol;propanoic acid |
| Standard InChI | InChI=1S/C4H10O2.C3H6O2/c1-2-6-4-3-5;1-2-3(4)5/h5H,2-4H2,1H3;2H2,1H3,(H,4,5) |
| Standard InChI Key | OPZOJJICKVTDSR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)O.CCOCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethanol, 2-ethoxy-, propanoate is systematically named as the propanoic acid ester of 2-ethoxyethanol. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol. The structure consists of a propanoate group (-OOCCH₂CH₃) linked to the oxygen atom of 2-ethoxyethanol (HOCH₂CH₂OCH₂CH₃), resulting in the full structure: CH₃CH₂OCH₂CH₂OOCCH₂CH₃. This configuration confers balanced polarity, enabling solubility in both hydrophobic resins and polar solvents .
Physicochemical Properties
Thermal and Physical Parameters
Key properties include:
The narrow distillation range ensures uniform evaporation rates, critical for achieving defect-free coatings .
Solvency and Compatibility
As a slow-leveling solvent, it exhibits:
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High Electrical Resistance: >10⁹ Ω·cm, preventing static discharge in spray applications .
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Low Water Solubility: <0.1 g/100 mL at 20°C, reducing humidity-induced defects.
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Hansen Solubility Parameters: δD = 16.3 MPa¹/², δP = 4.1 MPa¹/², δH = 7.2 MPa¹/², aligning with acrylics and polyurethanes .
Synthesis and Industrial Production
Esterification Methodology
The compound is synthesized via acid-catalyzed esterification of 2-ethoxyethanol with propanoic acid:
Reaction Conditions:
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Catalyst: Sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst™).
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Temperature: 80–100°C under reflux.
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Molar Ratio: 1:1.2 (alcohol:acid) to drive equilibrium toward ester formation.
Process Optimization
Industrial-scale production employs continuous-flow reactors with immobilized catalysts, achieving yields >90% and minimizing by-products like diethyl ether. Post-synthesis purification involves fractional distillation under vacuum (20–50 mmHg) to isolate the ester from unreacted precursors .
Industrial Applications
Coatings and Paints
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Automotive OEM/Refinish: Enhances metallic flake orientation in basecoats, improving color consistency .
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Wood Coatings: Reduces "orange peel" texture in lacquers via controlled solvent release.
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Marine Paints: Resists blistering under high humidity (85% RH, 40°C).
Specialty Formulations
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Inks: Low odor and high resin compatibility make it ideal for food-packaging flexographic inks.
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Electronics: Used in conformal coatings for PCBs, leveraging its dielectric properties .
Emerging Research and Innovations
Bio-Based Synthesis
Recent patents describe enzymatic esterification using Candida antarctica lipase B, achieving 88% conversion at 60°C in solvent-free systems .
Nanocomposite Coatings
Studies show that 2-ethoxyethyl propanoate improves dispersion of SiO₂ nanoparticles (10–50 nm) in UV-curable resins, enhancing scratch resistance by 40% .
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